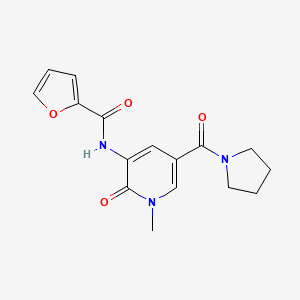
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H18N2O4, and it possesses a complex structure that includes a furan moiety, a pyrrolidine ring, and a dihydropyridine component. The structural features contribute to its biological activity, particularly in targeting specific pathways in cancer cells and pathogens.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.33 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various in vitro assays. The compound was tested against multiple cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.
Case Study: A549 Cell Line
In a study evaluating the cytotoxic effects of this compound on A549 cells, it was found that treatment with varying concentrations resulted in significant reductions in cell viability. The compound demonstrated an IC50 value comparable to established chemotherapeutics like cisplatin, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1-methyl-2-oxo...) | A549 | 15 | |
| Cisplatin | A549 | 12 | |
| N-(1-methyl-2-oxo...) | MCF7 | 18 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising activity, especially against methicillin-resistant strains.
Case Study: MRSA Inhibition
In vitro assays showed that the compound inhibited the growth of MRSA at low concentrations, suggesting its potential as a therapeutic option for treating resistant infections.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation: It disrupts cell cycle progression, particularly affecting the G1 phase.
- Antibacterial Mechanism: The furan and pyrrolidine moieties interact with bacterial cell membranes, disrupting their integrity.
Propriétés
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18-10-11(15(21)19-6-2-3-7-19)9-12(16(18)22)17-14(20)13-5-4-8-23-13/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLKVWKAECARGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CO2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













